molecular formula C10H9N3O B1599986 6-(4-aminophenyl)-2H-pyridazin-3-one CAS No. 24912-35-4

6-(4-aminophenyl)-2H-pyridazin-3-one

Cat. No.: B1599986
CAS No.: 24912-35-4
M. Wt: 187.2 g/mol
InChI Key: GOAZSGLSVJVOLX-UHFFFAOYSA-N
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Description

6-(4-aminophenyl)-2H-pyridazin-3-one is an organic compound . It is a key synthetic intermediate for cardiotonic agent levosimendan .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions . For instance, one study reported the synthesis of crystalline and chemically stable 4-carboxyl-quinoline linked covalent organic frameworks (QL-COFs) via Doebner reactions .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectroscopic techniques . For example, one study used density functional theory to calculate the optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and diverse . For instance, one study reported the synthesis of crystalline and chemically stable 4-carboxyl-quinoline linked covalent organic frameworks (QL-COFs) via Doebner reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied . For example, one study reported that tris(4-aminophenyl)amine-based polyimide (TP) is well-known for its significant adsorption properties .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

6-(4-Aminophenyl)-2H-pyridazin-3-one derivatives have been synthesized and evaluated for anticonvulsant activity. These derivatives were prepared by cyclization of β-(aminophenyl) propionic acid with hydrazine hydrate, and their anticonvulsant properties were assessed using the maximal electroshock (MES) method. Some derivatives exhibited significant anticonvulsant activity (Samanta et al., 2011).

Cardioactive Agent Development

The compound is a key moiety in many cardio-active pyridazinone derivatives, some of which are used clinically or have undergone clinical trials. These include a range of agents like imazodan, pimobendan, and levosimendan, highlighting the compound's significance in developing cardioactive drugs (Imran & Abida, 2016).

Antimicrobial Activities

Novel pyridazinone derivatives have been synthesized and evaluated for their antimicrobial properties. Although some of these derivatives demonstrated negative results in antimicrobial screening, the exploration in this area indicates a potential for developing new antimicrobial agents (Alonazy et al., 2009).

Platelet Aggregation Inhibition

Pyridazinone derivatives with specific structural modifications have been investigated for their potential as platelet aggregation inhibitors. This research suggests the possibility of these compounds being utilized in therapies related to blood clotting and cardiovascular diseases (Estevez et al., 1998).

Histamine H3 Receptor Inverse Agonist

The compound has been used in the synthesis of pyridazin-3-one histamine H3 receptor antagonists/inverse agonists, which are promising for treating attentional and cognitive disorders. This demonstrates the compound's application in central nervous system therapeutics (Hudkins et al., 2011).

Future Directions

The future directions of research on 6-(4-aminophenyl)-2H-pyridazin-3-one are promising . For example, one study mentioned that 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a vital structural part of many cardio-active pyridazinone derivatives which are either in clinical use or have been tested in clinical trials .

Properties

IUPAC Name

3-(4-aminophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAZSGLSVJVOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446388
Record name 6-(4-aminophenyl)-2H-pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24912-35-4
Record name 6-(4-aminophenyl)-2H-pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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